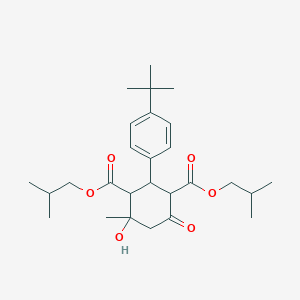
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as Irganox 1098, is a widely used antioxidant in the polymer industry. It is a white crystalline powder that has a molecular weight of 530.8 g/mol. Its chemical formula is C34H50O6. The compound is used to prevent oxidative degradation of polymers during processing and storage.
Mecanismo De Acción
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 works by inhibiting the oxidation of polymers. It acts as a free radical scavenger, preventing the formation of free radicals that can lead to oxidative degradation. It also chelates metal ions that can act as catalysts for oxidation reactions.
Biochemical and Physiological Effects:
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 has no known biochemical or physiological effects. It is not absorbed by the body and is excreted unchanged in the feces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 in lab experiments is its stability. It is a stable compound that can be stored for long periods of time without degradation. It is also easy to handle and can be added to polymers in small quantities. One limitation of using Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 is its solubility. It is only soluble in organic solvents and is insoluble in water.
Direcciones Futuras
For research include the development of new synthesis methods and investigation of its potential applications in the pharmaceutical industry.
Métodos De Síntesis
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 is synthesized by the esterification of 2,2-bis(4-hydroxyphenyl)propane with 4-tert-butylphenol and 3,5,5-trimethylhexanoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by recrystallization from a suitable solvent such as ethyl acetate.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 is widely used in the polymer industry as an antioxidant. It is added to polymers to prevent oxidative degradation during processing and storage. It is also used in the production of food packaging materials, medical devices, and electrical components. In addition, Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 has potential applications in the pharmaceutical industry as an antioxidant and anti-inflammatory agent.
Propiedades
Fórmula molecular |
C27H40O6 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C27H40O6/c1-16(2)14-32-24(29)22-20(28)13-27(8,31)23(25(30)33-15-17(3)4)21(22)18-9-11-19(12-10-18)26(5,6)7/h9-12,16-17,21-23,31H,13-15H2,1-8H3 |
Clave InChI |
ICIVDNVOXDDQQT-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



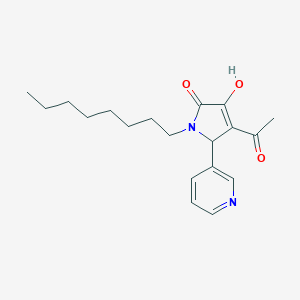
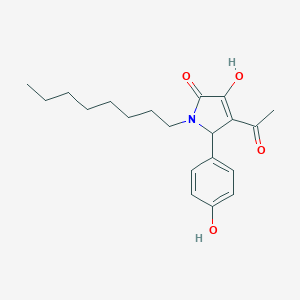

![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)
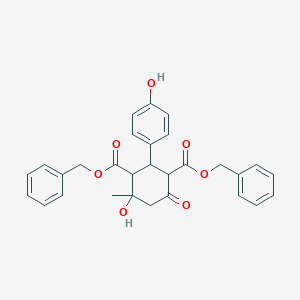
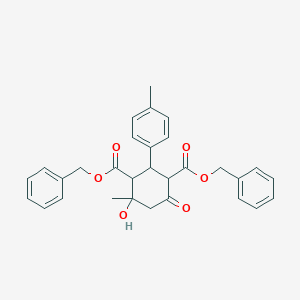
![Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B282356.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282357.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282358.png)
![4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282359.png)
![4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one](/img/structure/B282364.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282367.png)
